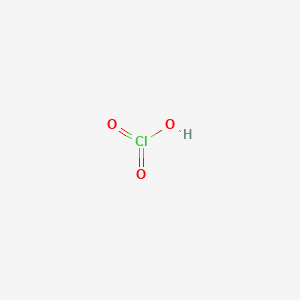

Chloric acid

説明

特性

CAS番号 |

7790-93-4 |

|---|---|

分子式 |

ClHO3 |

分子量 |

84.46 g/mol |

IUPAC名 |

chloric acid |

InChI |

InChI=1S/ClHO3/c2-1(3)4/h(H,2,3,4) |

InChIキー |

XTEGARKTQYYJKE-UHFFFAOYSA-N |

SMILES |

OCl(=O)=O |

正規SMILES |

OCl(=O)=O |

他のCAS番号 |

7790-93-4 |

物理的記述 |

Chloric acid is a colorless liquid. It will accelerate the burning of combustible materials and can ignite most on contact. It is corrosive to metals and tissue. It is used as a reagent in chemical analysis and to make other chemicals. Found only in aqueous solution; [Merck Index] Clear colorless liquid; [MSDSonline] |

ピクトグラム |

Oxidizer; Corrosive |

関連するCAS |

3811-04-9 (potassium salt) |

同義語 |

chloric acid chloric acid, potassium salt potassium chlorate |

製品の起源 |

United States |

Synthetic Methodologies and Preparative Routes

Synthesis via Barium Chlorate (B79027) Reactivity

One of the classical methods for producing chloric acid involves the use of barium chlorate, a less soluble barium salt of this compound. This method is advantageous as it allows for the removal of insoluble byproducts, leading to a purer this compound solution.

Precipitation-Based Acid Generation

The reaction between barium chlorate and sulfuric acid is a well-established route for generating this compound. In this process, barium chlorate is reacted with sulfuric acid in an aqueous solution:

Ba(ClO₃)₂ (aq) + H₂SO₄ (aq) → 2 HClO₃ (aq) + BaSO₄ (s)

The resulting barium sulfate (B86663) (BaSO₄) is insoluble and precipitates out of the solution, allowing for the collection of a relatively pure aqueous solution of this compound through filtration wikipedia.orggoogle.comsciencemadness.org. This method is effective for producing dilute solutions of this compound, as concentrated solutions (above 30%) are unstable and prone to decomposition qsstudy.com.

Production through Cation Exchange Resins

Another significant method for synthesizing this compound utilizes cation exchange resins. This technique involves passing a solution of a soluble chlorate salt, such as sodium chlorate (NaClO₃), through a column packed with a cation exchange resin in its hydrogen (H⁺) form google.comgoogle.com.

Ion-Exchange Principles for Aqueous Solutions

In this process, the cation exchange resin selectively exchanges its hydrogen ions (H⁺) for the metal cations (e.g., Na⁺) present in the chlorate salt solution. The general principle can be illustrated as:

Resin-Na⁺ + HClO₃ → Resin-H⁺ + NaClO₃ (initial solution) Resin-H⁺ + NaClO₃ → Resin-Na⁺ + HClO₃ (after exchange)

As the chlorate salt solution flows through the resin bed, the metal cations from the chlorate salt bind to the negatively charged sites on the resin, while hydrogen ions are released into the solution, forming this compound google.comsamcotech.comclinicalresearchnewsonline.comatlas-scientific.comwikipedia.org. This method offers a way to produce this compound without the introduction of counter-ions like sulfate or chloride, provided the starting chlorate salt is pure. The resin requires periodic regeneration, typically using a strong acid like hydrothis compound, to restore its hydrogen ion form wikipedia.orgrxmarine.com.

Emerging and Advanced Synthetic Strategies

Research continues into more efficient and environmentally friendly methods for this compound production, particularly focusing on atmospheric chemistry and novel reaction pathways.

Hydrolysis of Chlorine Oxides at Interfaces

Recent studies have explored the formation of this compound through the hydrolysis of chlorine oxides, particularly at air-water interfaces. Chlorine oxides are implicated in atmospheric processes like ozone depletion, and their oxidation pathways can lead to the formation of this compound or perthis compound acs.orgnih.govresearcher.life.

Reactive Uptake Mechanisms at Air-Water Interfaces

Investigations into the hydrolysis of chlorine trioxide isomers (e.g., ClClO₃) at air-water interfaces have revealed that these interfaces can significantly lower the energy barriers for this compound formation acs.orgnih.govresearcher.life. For instance, the hydrolysis of ClClO₃ at an air-water interface has been found to be barrierless under certain conditions, suggesting that interfaces can act as catalysts for these reactions, stabilizing the product state and facilitating HClO₃ formation acs.orgresearcher.life. These findings contribute to understanding the atmospheric sinks for chlorine oxides and the widespread distribution of this compound observed in regions like the Arctic acs.orgnih.govresearchgate.net.

Chemical Reactivity and Mechanistic Investigations

Thermodynamic Stability and Disproportionation Pathways

Chloric acid is thermodynamically unstable, particularly in concentrated solutions, and readily undergoes disproportionation reactions. This process involves the simultaneous oxidation and reduction of the central chlorine atom, leading to the formation of species with chlorine in both higher and lower oxidation states.

Kinetic Profiles of Decomposition Reactions

Detailed kinetic profiles for the decomposition of this compound itself are complex and less frequently reported compared to the disproportionation of chlorous acid (HClO₂). However, research on related chlorine oxyacids provides insights into the types of intermediates and reaction pathways involved. For instance, studies on chlorous acid decomposition have identified reactive intermediates such as HOCl, Cl₂O₂, Cl₂O₃, •ClO, and •OH researchgate.netbrandeis.eduacs.orgpsu.edu. These species play crucial roles in the complex reaction mechanisms. While direct quantitative kinetic data for HClO₃ decomposition are not extensively detailed in the provided literature, its decomposition is understood to involve pathways leading to more stable chlorine species.

Formation of Perthis compound and Chlorine Oxides

A primary decomposition pathway for this compound involves disproportionation, yielding perthis compound (HClO₄) and various chlorine oxides. Upon heating, this compound can decompose, releasing chlorine oxides and forming aqueous perthis compound royalsocietypublishing.org. Specifically, concentrated this compound can decompose into perthis compound and chlorous acid sciencemadness.org. The formation of chlorine oxides, such as Cl₂O, alongside perthis compound, is a characteristic outcome of this compound's inherent instability royalsocietypublishing.org.

Table 1: Representative Disproportionation Products of this compound

| Product | Chemical Formula | Oxidation State of Chlorine | Notes | Source Reference |

| Perthis compound | HClO₄ | +7 | Formed via oxidation of Cl(+5) in HClO₃. | royalsocietypublishing.orgsciencemadness.org |

| Chlorine Oxides | e.g., Cl₂O | Various | Formed during decomposition. | royalsocietypublishing.org |

| Chlorous Acid | HClO₂ | +3 | Can be a product of decomposition, though more commonly from HClO₂ disproportionation. | sciencemadness.org |

Oxidative Chemistry and Electron Transfer Mechanisms

This compound is a powerful oxidizing agent due to the high oxidation state of chlorine and its tendency to achieve more stable lower oxidation states. Its oxidizing power stems from its ability to accept electrons from other chemical species.

Electron transfer reactions, fundamental to oxidative chemistry, can occur via inner-sphere or outer-sphere mechanisms bhu.ac.inlibretexts.orgsapub.org. In outer-sphere mechanisms, electron transfer occurs without direct contact or bond formation between the oxidant and reductant. In contrast, inner-sphere mechanisms involve the formation of a bridged intermediate where a ligand facilitates electron transfer between the two metal centers bhu.ac.inlibretexts.org. While these mechanisms are often discussed in the context of transition metal complexes, the principles of electron transfer are applicable to the reactions involving this compound as an oxidant.

Role in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that utilize highly reactive species, predominantly hydroxyl radicals (•OH), to degrade organic pollutants mdpi.comnih.govresearchgate.net. These processes are effective in mineralizing recalcitrant contaminants into less harmful substances like CO₂, H₂O, and mineral salts researchgate.net. While AOPs commonly employ oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), and UV irradiation, reactive chlorine species, including hypochlorous acid (HOCl), also play a role in some AOP configurations, such as UV/chlorine processes mdpi.comosti.gov. Given its potent oxidizing nature, this compound has the potential to contribute to oxidative degradation processes, either directly or indirectly through its decomposition products or reactions with other species in an AOP system.

Generation of Reactive Oxygen Species (ROS) in AOPs

The generation of Reactive Oxygen Species (ROS) is central to the efficacy of AOPs nih.govresearchgate.netresearchgate.net. While direct evidence of this compound being a primary generator of ROS like hydroxyl radicals is not extensively detailed in the provided snippets, its strong oxidizing potential suggests it could participate in reactions that lead to ROS formation. For example, its decomposition pathways might yield species that can further generate ROS. Furthermore, its relationship to other chlorine oxyanions involved in water treatment processes, such as hypochlorite (B82951) and chlorite (B76162), indicates its potential involvement in complex redox cycles within AOPs.

Redox Interactions with Inorganic Substrates

As a strong oxidizing agent, this compound readily reacts with various inorganic substrates, facilitating their oxidation. Its ability to accept electrons means it can oxidize species in lower oxidation states. For instance, AOPs, which often involve strong oxidants, are known to degrade inorganic contaminants such as cyanide, sulfides, and nitrites kirj.ee. While specific reaction stoichiometries and mechanisms for this compound with particular inorganic substrates are not detailed in the provided texts, its inherent oxidizing power implies it can react with and oxidize a range of inorganic species. For example, it can oxidize lower oxidation states of halogens or sulfur-containing compounds.

Table 2: Related Chlorine Species and Their Roles in Oxidation/AOPs

| Species | Chemical Formula | Oxidation State of Chlorine | Role/Relevance | Source Reference |

| This compound | HClO₃ | +5 | Strong oxidizing agent; decomposes to HClO₄ and chlorine oxides; potential participant in AOPs. | royalsocietypublishing.orgsciencemadness.orgkirj.ee |

| Perthis compound | HClO₄ | +7 | Product of HClO₃ decomposition; strong oxidizing agent. | royalsocietypublishing.orgsciencemadness.org |

| Hypochlorous Acid | HOCl | +1 | Involved in AOPs (e.g., UV/chlorine); intermediate in chlorine chemistry. | researchgate.netbrandeis.edumdpi.comosti.govresearchgate.net |

| Chlorous Acid | HClO₂ | +3 | Intermediate in some chlorine reactions; decomposes via complex mechanisms. | researchgate.netbrandeis.eduacs.orgpsu.eduresearchgate.net |

| Chlorine Dioxide | ClO₂ | +4 | Often generated in processes involving chlorites and chlorates. | researchgate.netbrandeis.eduacs.orgpsu.eduresearchgate.netnih.govresearchgate.net |

| Hydroxyl Radical | •OH | N/A | Primary ROS in most AOPs; highly reactive oxidant. | mdpi.comnih.govresearchgate.netresearchgate.net |

| Reactive Oxygen Species (ROS) | Various | N/A | General term for highly reactive species generated in AOPs for pollutant degradation. | mdpi.comnih.govresearchgate.netresearchgate.netnih.gov |

Compound List:

this compound (HClO₃)

Perthis compound (HClO₄)

Chlorous acid (HClO₂)

Hypochlorous acid (HOCl)

Chlorine oxides (e.g., Cl₂O)

Chlorine dioxide (ClO₂)

Hydroxyl radical (•OH)

Reactive Oxygen Species (ROS)

Reactivity with Organic Functionalities (General Mechanisms)

This compound is a powerful oxidizing agent that readily reacts with a wide range of organic compounds. Its reactivity is often characterized by the transfer of oxygen atoms or the removal of hydrogen atoms, leading to the oxidation of organic substrates.

One proposed mechanism for the reaction of this compound with organic functionalities involves the formation of the chloryl cation (ClO₂⁺) through dehydration. This electrophilic species can then react with electron-rich sites in organic molecules, such as double bonds. For instance, the chloryl cation can add to the double bond of an organic molecule, forming a transient carbonium ion. Subsequent steps, such as proton elimination, can lead to the formation of enamine-like structures or further oxidation products. wikipedia.org

This compound is also known to oxidize aldehydes to carboxylic acids. This process can involve the formation of an intermediate, followed by the transfer of the aldehyde hydrogen and subsequent oxidation of the carbon atom. wikipedia.org While specific detailed mechanisms for this compound's reaction with various organic functional groups like alcohols are not as extensively documented as those for other oxidizing agents, its strong oxidizing potential suggests it would readily oxidize alcohols to aldehydes or carboxylic acids, and potentially cleave carbon-carbon double bonds.

Reaction Kinetics and Intermediates

The study of this compound's reaction kinetics is complex due to its inherent instability and tendency to decompose. However, research into related chlorine oxyacids provides insights into potential mechanistic pathways and intermediates.

Investigations of Reaction Orders and Rate Coefficients

Quantitative data on the reaction orders and rate coefficients specifically for this compound's reactions with organic compounds are scarce in the provided literature. However, studies on the decomposition of chlorous acid (HClO₂) reveal complex kinetics. For example, the decomposition of chlorous acid involves multiple steps, and its kinetics can be influenced by pH and chloride ion concentration. brandeis.educdnsciencepub.compsu.edu The rate-determining step in the oxidation of aldehydes by chlorous acid has been identified as the addition of chlorous acid to the aldehyde structure, with reported rates varying significantly depending on the aldehyde. acs.org While not directly this compound, these studies highlight the intricate kinetic behaviors of chlorine oxyacids.

Studies on the decomposition of this compound itself indicate that it is thermodynamically unstable and can disproportionate. For example, 8 HClO₃ can decompose to yield 4 HClO₄, 2 H₂O, 2 Cl₂, and 3 O₂, or 3 HClO₃ can yield HClO₄, H₂O, and 2 ClO. wikipedia.org The kinetics of these decomposition pathways are influenced by concentration and temperature. wikipedia.org

Postulation and Characterization of Transient Species

The reactivity of this compound is often mediated by transient species. As mentioned, the chloryl cation (ClO₂⁺) is a proposed intermediate formed via the dehydration of this compound, acting as an electrophilic oxidant. wikipedia.org

In the context of related chlorine oxyacids, transient species such as chlorine dioxide (ClO₂) , hypochlorous acid (HOCl) , chlorine monoxide (ClO•) , and various chlorine oxides (e.g., Cl₂O₂, Cl₂O₃) have been identified or postulated in decomposition and reaction mechanisms. brandeis.educdnsciencepub.compsu.edursc.org These species play crucial roles in the complex redox chemistry involving chlorine in aqueous solutions. For instance, Cl₂O₂ and Cl₂O₃ have been implicated in the decomposition of chlorous acid. brandeis.edupsu.edu

Solution Chemistry and Protonation Equilibria

This compound (HClO₃) is classified as a strong acid. Its pKa is reported to be approximately -2.7, comparable to or stronger than nitric acid. wikipedia.orgchemicalforums.com This indicates that in aqueous solutions, this compound is largely dissociated into hydronium ions (H₃O⁺) and chlorate (B79027) ions (ClO₃⁻).

The dissociation can be represented as: HClO₃ (aq) + H₂O (l) ⇌ H₃O⁺ (aq) + ClO₃⁻ (aq)

The strong acidity means that at typical concentrations, the concentration of undissociated HClO₃ molecules in solution is very low. wikipedia.org Unlike chlorous acid (HClO₂), which is a weak acid with a pKa around 1.94 libretexts.orgpearson.comopentextbc.ca, this compound exhibits behavior characteristic of strong acids, similar to hydrothis compound (HCl) and nitric acid (HNO₃). oup.comunife.it The high acidity of this compound influences its reactivity and the speciation of chlorine-containing species in solution, particularly in acidic environments.

Electronic Structure Elucidation

The electronic structure of molecules, including this compound, provides fundamental information about bonding, electron distribution, and reactivity. Quantum chemical calculations are the primary tools for this investigation.

Quantum Chemical Calculations of Molecular Orbitals

Quantum chemical methods, such as ab initio calculations, are employed to determine the electronic wave function of a molecule, from which molecular orbitals (MOs) can be derived. These MOs describe the spatial distribution and energy of electrons within the molecule. Studies on various acid molecules, including those involving interactions with water, have utilized ab initio methods like Møller-Plesset perturbation theory (MP2) alongside Density Functional Theory (DFT) researchgate.netarxiv.orgresearchgate.net. These calculations provide insights into bonding characteristics, such as the nature of the Cl-O bonds and the distribution of electron density. While specific detailed molecular orbital energy levels and characterizations for this compound itself were not extensively detailed in the provided search results, general ab initio approaches are standard for such analyses uwosh.edulibretexts.org.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely adopted method in computational chemistry due to its favorable balance of accuracy and computational cost libretexts.org. DFT calculations, often employing functionals like B3LYP researchgate.netarxiv.orgresearchgate.net, are used to investigate the electronic structure, molecular geometries, and properties of various chemical species. Studies have applied DFT to understand the electronic properties and bonding in molecules, including those related to acids and their interactions researchgate.netacs.orgacs.orgrsc.orgresearchgate.netazom.comnih.govstudysmarter.co.ukacs.orgqu.edu.qamdpi.comacs.orgucp.by. For this compound, DFT methods can elucidate electron density distribution, atomic charges, and the nature of bonding between chlorine and oxygen atoms, providing a foundation for understanding its chemical behavior libretexts.org. However, specific detailed applications of DFT to the electronic structure elucidation of isolated this compound were not extensively detailed in the provided search results.

Energetics of Reaction Pathways and Transition State Analysis

Understanding the energy landscape of chemical reactions involving this compound, including its formation and decomposition, is critical for predicting reaction rates and mechanisms.

Computational Thermochemistry of Formation and Decomposition

Computational thermochemistry aims to predict thermodynamic properties such as enthalpies of formation and reaction energies. For this compound, studies have investigated the relative stabilities of its isomers. For instance, the HOClO₂ isomer of HClO₃ has a calculated heat of formation of 4.2 kcal mol⁻¹ at 0 K, determined using G2 theory acs.org. Other isomers, HOOOCl, HOOClO, and the hypervalent HClO₃, were found to be higher in energy acs.org. Thermochemical data for the reaction leading to this compound formation, specifically ClO₃⁻ + H⁺ → HClO₃, has been reported, with an enthalpy of reaction (ΔrH°) of 1310 ± 14 kJ/mol and a Gibbs free energy of reaction (ΔrG°) of 1284 ± 16 kJ/mol anl.govnist.govnist.gov. Ab initio molecular orbital methods are frequently employed in thermochemical studies, including those investigating decomposition pathways of related halogenated compounds researchgate.netresearchgate.netacs.org.

Table 4.2.1: Thermochemical Data for this compound Formation and Isomers

| Species/Reaction | Property | Value | Units | Method/Theory | Reference |

| HOClO₂ (isomer of HClO₃) | Heat of formation | 4.2 | kcal/mol | G2 theory | acs.org |

| ClO₃⁻ + H⁺ → HClO₃ | ΔrH° | 1310 ± 14 | kJ/mol | IMRB | anl.govnist.govnist.gov |

| ClO₃⁻ + H⁺ → HClO₃ | ΔrG° | 1284 ± 16 | kJ/mol | H-TS | anl.govnist.govnist.gov |

Free Energy Surface Mapping

The exploration of reaction pathways often involves mapping potential energy surfaces or free energy surfaces, which helps identify transition states and reaction intermediates. While specific free energy surface mapping studies for the decomposition of this compound were not detailed in the provided search results, computational methods like intrinsic reaction coordinate (IRC) calculations and quasi-Newton methods are standard for locating transition states on potential energy surfaces ucsb.edursc.org. These techniques are crucial for understanding the energetics and mechanisms of chemical transformations.

Spectroscopic Property Predictions and Correlations

Predicting spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), allows for the interpretation of experimental spectra and the characterization of molecular species.

Studies have examined the vibrational and electronic spectra of various HClO₃ isomers to distinguish them acs.org. While specific predicted spectroscopic data for this compound (HClO₃) were not detailed in the provided search results, ab initio calculations and DFT methods are commonly used to predict vibrational frequencies for molecules, including related species like HCl uwosh.eduazom.comacs.orgaip.orgfranklycaroline.com. These methods can also be employed to predict UV-Vis absorption spectra mdpi.commdpi.comacademie-sciences.fr and NMR chemical shifts faccts.deliverpool.ac.ukmdpi.comacs.org, which are vital for molecular characterization.

Compound List

this compound (HClO₃)

Hypochlorous acid (HOCl)

Chlorous acid (HClO₂)

Perthis compound (HClO₄)

Perbromic acid (HBrO₄)

Iodic acid (HIO₃)

Bromic acid (HBrO₃)

Chlorosyl fluoride (B91410) (ClO₂F)

Chlorine nitrate (B79036) (ClNO₃)

Hydrogen chloride (HCl)

Deuterium chloride (DCl)

Chlorine (Cl₂)

Hydrogen (H₂)

Oxygen (O₂)

Water (H₂O)

Chlorine radical (·Cl)

Hydroxyl radical (·OH)

Chlorine dioxide (ClO₂)

Chlorate radical (ClO₃)

Hydrogen cation (H⁺)

Chloric ion (ClO₃⁻)

Chlorous acid isomer HOClO₂

Chlorous acid isomer HOOOCl

Chlorous acid isomer HOOClO

Chlorous acid isomer HClO₃ (hypervalent)

Ammonia (NH₃)

Monochloramine (NH₂Cl)

Dichloramine (NHCl₂)

Nitrogen trichloride (B1173362) (NCl₃)

Aniline

Formamide

N-methylformamide

Ethenamine

Acryloyl chloride

Methane (B114726) (CH₄)

Carbon tetrachloride (CCl₄)

Aluminum chloride (AlCl₃)

Benzene

Cyclopropenylidene

Hydrobromic acid (HBr)

Hydrofluoric acid (HF)

Chlorohydroquinone

Uranyl chloride complex ([UO₂Cl₄]²⁻)

Uranyl chloride hydrate (B1144303) complex ([UO₂Cl₄(H₂O)]²⁻)

Magnesium chloride hydrate (MgCl₂·nH₂O)

Magnesium perchlorate (B79767) (Mg(ClO₄)₂)

Cerussite (PbCO₃)

Molecular Structure and Theoretical Models

The molecular geometry of chloric acid is trigonal pyramidal. youtube.com This shape is predicted by VSEPR (Valence Shell Electron Pair Repulsion) theory, which considers the three oxygen atoms and one lone pair of electrons around the central chlorine atom. youtube.com The central chlorine atom is sp³ hybridized. byjus.comquora.com Theoretical models, including density functional theory (DFT), are employed to investigate the reaction mechanisms involving this compound and related compounds, providing insights into their structural evolution and reaction pathways. researchgate.netresearchgate.net

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and monitoring the transformation of chloric acid. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its electronic and vibrational properties.

UV-Visible absorption spectroscopy is a valuable technique for monitoring chemical reactions by measuring the absorbance of light in the ultraviolet and visible regions of the spectrum. The concentration of a reactant, product, or intermediate that absorbs light is directly proportional to the measured absorbance, allowing for real-time tracking of reaction kinetics. While the chlorate (B79027) ion (ClO₃⁻) itself does not exhibit strong absorption in the common UV-Vis range, the technique is highly effective for monitoring reactions in which this compound is a participant, particularly when colored species or strong UV absorbers are consumed or generated.

A key application is in monitoring the reduction of chlorate, where intermediate products such as chlorine dioxide (ClO₂) are formed. Chlorine dioxide has a characteristic absorption peak that can be followed using UV-Vis spectroscopy, providing insights into the reaction mechanism and kinetics. For instance, in studies of the chlorate-chloride reaction, the formation of ClO₂ can be quantitatively monitored to determine the initial reaction rate.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of covalent bonds. These methods are powerful tools for the structural characterization of the chlorate ion, which is the conjugate base of this compound. The chlorate ion (ClO₃⁻) possesses a trigonal pyramidal structure (C₃ᵥ symmetry) and exhibits four fundamental vibrational modes, all of which are active in both IR and Raman spectroscopy.

Infrared (IR) Spectroscopy : This technique measures the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule. For the chlorate ion, characteristic absorption bands are observed for its stretching and bending vibrations. Fourier Transform Infrared (FTIR) spectrometry has been used for the quantitative analysis of aqueous sodium chlorate, with a maximum absorption band identified around 973 cm⁻¹. rsc.org Other studies have identified bending vibrations between 480-510 cm⁻¹ and 615-630 cm⁻¹, with stretching vibrations in the 913-990 cm⁻¹ range. nih.gov

Raman Spectroscopy : This complementary technique involves the inelastic scattering of monochromatic light, usually from a laser. Raman spectroscopy is particularly useful for studying aqueous solutions. Studies of aqueous chlorate solutions have identified the symmetric stretching mode (ν₁) as a strong, polarized band, making it ideal for phase identification. usra.edu The vibrational modes of the chlorate ion have been extensively studied in various salt solutions, confirming its structural characteristics. acs.orgias.ac.inresearchgate.net

The distinct vibrational frequencies observed in IR and Raman spectra allow for the unambiguous identification of the chlorate ion and can be used to distinguish it from other chlorine oxyanions like perchlorate (B79767) (ClO₄⁻) and chlorite (B76162) (ClO₂⁻). usra.edu

| Vibrational Mode | Symmetry | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Symmetric Stretch (ν₁) | A₁ | 913 - 953 | Raman, IR |

| Symmetric Bend (ν₂) | A₁ | 615 - 630 | Raman, IR |

| Asymmetric Stretch (ν₃) | E | 973 - 990 | Raman, IR |

| Asymmetric Bend (ν₄) | E | 479 - 510 | Raman, IR |

Chromatographic Separation and Detection

Chromatographic techniques are essential for the separation and quantification of chlorate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are the most widely used methods for this purpose. These methods offer high resolution and sensitivity for the detection of anionic species.

Ion Chromatography (IC) : IC is the premier technique for analyzing chlorate, especially in water samples where it may be present as a disinfection byproduct. ias.ac.in The method involves separating anions on an ion-exchange column followed by detection, typically using a conductivity detector after a suppressor. Various methods have been developed using different columns and eluents (mobile phases) to achieve effective separation of chlorate from other common anions like chloride, bromide, and sulfate (B86663). For instance, a method using a Dionex IonPac AS27 column with a 20 mM KOH eluent has been developed for determining chlorate in food samples, with a method detection limit of 0.1 mg/kg. nih.gov Another approach successfully separated ten common anions, including chlorate, using a Shodex IC SI-52 4E column, achieving a minimum detectable amount of 5.7 ppb for chlorate. ias.ac.in

High-Performance Liquid Chromatography (HPLC) : HPLC methods, particularly those using mixed-mode columns, can also be employed for chlorate analysis. These methods can retain polar inorganic ions like chlorate via an ion-exchange mechanism. The retention time can be manipulated by adjusting the pH and concentration of the mobile phase buffer. Such methods are often compatible with various detectors, including mass spectrometry (MS), evaporative light scattering detection (ELSD), and charged aerosol detection (CAD).

| Technique | Column | Mobile Phase / Eluent | Detection Method | Detection Limit |

|---|---|---|---|---|

| Ion Chromatography | Dionex IonPac AS27 | 20 mM KOH | Conductivity | 0.1 mg/kg |

| Ion Chromatography | Shodex IC SI-52 4E | 3.6 mM Na₂CO₃ | Conductivity | 5.7 ppb |

| Ion Chromatography | SMT ionRes A50 | Not specified | Not specified | ~10 ppb |

| HPLC (Mixed-Mode) | Heritage MA | ACN with AmFm buffer (pH 3) | Corona CAD | Not specified |

Electrochemical Characterization

Electrochemical methods are used to study the redox properties of this compound. As a strong oxidizing agent, its reduction is of significant interest. Techniques like cyclic voltammetry can be used to investigate the electrochemical behavior of analytes in solution. The standard electrode potential (E°) of a redox couple provides a quantitative measure of its thermodynamic tendency to be reduced.

The reduction of the chlorate ion to the chloride ion is a key electrochemical process. The standard reduction potential for this reaction in acidic solution is highly positive, indicating that this compound is a powerful oxidizing agent.

ClO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → Cl⁻(aq) + 3H₂O(l) E° = +1.45 V

This high potential signifies a strong thermodynamic driving force for the reduction of chlorate. However, the kinetics of this reduction can be sluggish, often requiring catalysts or specific electrode materials to proceed at a reasonable rate. nih.govacs.org Electrochemical studies have explored the use of various electrodes, including nickel and palladium-based catalysts, to facilitate the reduction of chlorate. nih.govresearchgate.net In industrial processes like chlor-alkali electrolysis, the electrochemical reduction of chlorate at the cathode is an undesirable side reaction that lowers current efficiency.

| Half-Reaction | Standard Potential (E°) vs. SHE (V) |

|---|---|

| ClO₄⁻ + 2H⁺ + 2e⁻ → ClO₃⁻ + H₂O | +1.23 |

| ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O | +1.45 |

| 2ClO₃⁻ + 12H⁺ + 10e⁻ → Cl₂ + 6H₂O | +1.47 |

| HClO₂ + 2H⁺ + 2e⁻ → HClO + H₂O | +1.64 |

Environmental Occurrence and Transformation

Atmospheric Chemistry and Fate

Chloric acid (HClO₃), as part of the broader family of chlorine oxides, plays a role in the complex chemical processes of the atmosphere. Its presence and transformation are linked to the cycling of chlorine, which impacts atmospheric composition and climate.

In the stratosphere, the primary source of chlorine is the photodissociation of human-made chlorofluorocarbons (CFCs) and other organochlorine compounds. This process releases chlorine atoms (Cl), which can then participate in catalytic cycles that destroy ozone. While hydrothis compound (HCl) and chlorine nitrate (B79036) (ClONO₂) are the main reservoir species for chlorine in the stratosphere, other chlorine oxides are key intermediates in these destructive cycles. During polar winter, heterogeneous reactions on the surface of polar stratospheric clouds can convert reservoir species like HCl into more reactive forms of chlorine. When sunlight returns in the spring, these reactive forms are photolyzed, releasing Cl atoms that drive ozone depletion.

The tropospheric chlorine cycle is influenced by both natural and anthropogenic sources. The primary natural flux of chlorine into the troposphere comes from sea salt aerosol spray. researchgate.net Other sources include biomass burning and the oxidation of organochlorines. researchgate.netcabidigitallibrary.org In the troposphere, gaseous inorganic chlorine (Cly) exists in various forms. Hydrothis compound (HCl) is the largest reservoir of Cly in the troposphere. researchgate.net Reactive chlorine species (Cl*), which include compounds like Cl, ClO, HOCl, and ClNO₂, are formed from the oxidation of HCl by the hydroxyl radical (OH) and through heterogeneous reactions involving sea salt aerosol. cabidigitallibrary.orgresearchgate.net These reactive species are central to tropospheric chemistry, as they can oxidize methane (B114726) and other volatile organic compounds (VOCs), influence the cycling of nitrogen oxides (NOx) and HOx radicals, and lead to the formation or destruction of ozone depending on ambient conditions. cabidigitallibrary.orgresearchgate.net

Chlorine oxides in the atmosphere are formed through a series of photochemical reactions. In the stratosphere, the reaction of chlorine atoms with ozone (O₃) is a primary pathway for the formation of chlorine monoxide (ClO), a key radical in ozone depletion cycles. alberta.cagov.bc.ca

Table 1: Key Reactions in Stratospheric Chlorine Chemistry

| Reaction | Description | Significance |

|---|---|---|

| Cl + O₃ → ClO + O₂ | Formation of Chlorine Monoxide | Initiates catalytic ozone destruction. gov.bc.ca |

| ClO + O → Cl + O₂ | Regeneration of Chlorine Atom | Completes the catalytic cycle, leading to net ozone loss. gov.bc.ca |

| ClO + NO₂ + M → ClONO₂ + M | Formation of Chlorine Nitrate | Sequesters reactive chlorine into a reservoir species. alberta.ca |

In the troposphere, the formation of reactive chlorine species is often initiated by the reaction of sea salt aerosols (containing chloride, Cl⁻) with acidic gases like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which releases HCl into the gas phase. cabidigitallibrary.org This HCl can then react with OH radicals to produce chlorine atoms. cabidigitallibrary.orgresearchgate.net Further reactions lead to a cascade of other chlorine oxides. For instance, the reaction of hypochlorous acid (HOCl) with chloride ions on aerosol surfaces can produce molecular chlorine (Cl₂), which is readily photolyzed to generate two Cl atoms. usra.edunih.gov Another significant pathway, particularly in polluted coastal environments, involves the reaction of nitrogen oxides (like N₂O₅) with chloride on aerosols to form nitryl chloride (ClNO₂), which also photolyzes to release Cl atoms. cabidigitallibrary.orgresearchgate.net

The primary sinks for atmospheric chlorine oxides involve their conversion back into the more stable reservoir species, HCl, or removal through deposition. The reaction of chlorine atoms with methane and other hydrocarbons is a significant pathway for the formation of HCl. researchgate.net Wet and dry deposition effectively remove HCl and other soluble chlorine compounds from the atmosphere, incorporating them into cloud water, rain, and fog, thereby contributing to acid rain. epa.gov

Aquatic Environmental Pathways and Dissipation Mechanisms

In aquatic systems, this compound exists as the dissociated chlorate (B79027) ion (ClO₃⁻). Its environmental fate is governed by processes such as photodegradation and interactions with natural organic matter, with its stability and transformation being influenced by local chemical and biological conditions.

Chlorate is highly soluble and expected to be very mobile in water. epa.gov It does not readily volatilize from water surfaces. epa.gov The photodegradation of chlorate can occur, particularly under ultraviolet (UV) light. Studies have shown that the photoinduced decomposition of solid sodium chlorate results in its reduction to chloride. rsc.org In aqueous solutions, UV irradiation can also lead to the transformation of chlorate. For example, the photolysis of chlorite (B76162) (ClO₂⁻), a related oxyanion, can result in the formation of both chloride (Cl⁻) and chlorate (ClO₃⁻). nih.gov Advanced reduction processes, combining a reducing agent like dithionite (B78146) with UV light, have been shown to effectively degrade chlorate, with the major end product being chloride. cabidigitallibrary.org

Natural organic matter (NOM) present in aquatic environments can significantly influence the fate of chlorate. NOM can inhibit the formation of chlorate in advanced oxidation processes by consuming sulfate (B86663) radicals and reactive chlorine species that act as precursors. nih.gov Conversely, chlorates are strong oxidants and are not expected to persist in environments with high concentrations of organic matter, as they will react, especially in the presence of sunlight. alberta.ca The reaction of chlorine dioxide (ClO₂), used in water treatment, with Suwannee River NOM has been shown to produce chlorite (63%), chloride (8%), and chlorate (5%) as inorganic by-products. researchgate.netrsc.org

Geochemical Cycling in Terrestrial Systems

In terrestrial environments, the behavior of chlorate is influenced by soil properties, microbial activity, and plant uptake. Its persistence and mobility determine its potential impact on soil and groundwater quality.

Chlorate is not a naturally occurring chemical in soils in significant amounts; its presence is often linked to the use of herbicides or as a by-product of industrial processes. epa.govusda.gov It is highly mobile in soil and can be subject to leaching. usda.gov The persistence of chlorate in soil is highly variable, ranging from a few months to several years, depending on factors such as application rate, soil type, organic matter content, moisture, and temperature. usda.govorst.edu

Decomposition of chlorate in soil is primarily a biochemical process, occurring more readily in moist soils with higher temperatures and greater microbial activity. researchgate.netorst.edu The process is enhanced in soils with high organic matter content. researchgate.net Studies have shown that soil microorganisms can biodegrade chlorate under anaerobic conditions, reducing it to chloride. regulations.gov There is no significant absorption or adsorption of chlorate in soils; its movement facilitates its decomposition. researchgate.net High nitrate content and alkaline conditions can decrease its toxicity in soil. orst.edu Due to its mobility, there is a potential for chlorate to contaminate groundwater. researchgate.net

Table 2: Factors Influencing Chlorate Persistence in Soil

| Factor | Influence on Persistence | Rationale |

|---|---|---|

| Soil Moisture | Decreases persistence | Decomposition occurs more readily in moist soils. orst.edu |

| Temperature | Decreases persistence | Higher temperatures (>70°F or 21°C) favor decomposition. orst.edu |

| Organic Matter | Decreases persistence | High organic content supports biochemical decomposition. researchgate.net |

| Nitrate Content | Decreases toxicity/activity | High nitrate levels reduce the herbicidal effect. orst.edu |

| Soil Type | Variable | Leaching and decomposition rates vary with soil structure and composition. usda.gov |

| Microbial Activity | Decreases persistence | Microorganisms, particularly under anaerobic conditions, biodegrade chlorate to chloride. regulations.gov |

Industrial Applications and Emerging Technologies

Role as a Specialized Oxidizing Reagent in Chemical Synthesis

Chloric acid is primarily recognized for its function as a specialized oxidizing reagent in chemical synthesis tum.de. Its strong oxidizing nature makes it a valuable tool in both organic and inorganic chemistry, enabling controlled oxidation processes that are critical for the targeted synthesis of various compounds tum.de. The ability of this compound to facilitate selective oxidation reactions is particularly important in creating complex molecules.

Beyond its direct use in synthesis, this compound serves as a crucial precursor in the production of chlorate (B79027) salts. For instance, it is instrumental in the manufacturing of sodium chlorate, a compound widely employed in agriculture as a herbicide tum.de. Furthermore, its oxidizing capabilities are harnessed in industrial bleaching processes, where it helps to decolorize materials in the textile and paper industries, contributing to cleaner and brighter end products tum.de. Its efficacy as an oxidizing agent also finds application in disinfection, aiding in the elimination of harmful microorganisms tum.de.

Considerations for Industrial Scale Production Processes (General)

A significant consideration for the industrial-scale production and application of this compound is its inherent instability and potent oxidizing character tum.denih.gov. This compound is thermodynamically unstable and prone to decomposition, which can lead to the formation of various products, including perthis compound, chlorine, and oxygen nih.gov. This instability dictates that this compound solutions are typically prepared and used relatively quickly, rather than being stored in concentrated forms for extended periods tum.denih.gov. Its powerful oxidizing nature means it can react vigorously, and sometimes explosively, with organic materials and reducing agents, which inherently limits its broader industrial adoption and necessitates stringent safety protocols during handling and production tum.de.

Table 1: Key Properties of this compound

| Property | Value | Source |

| Chemical Formula | HClO₃ | nih.gov |

| Molar Mass | 84.45914 g mol⁻¹ | nih.gov |

| Acidity (pKa) | ≈ −2.7 | nih.gov |

| Appearance | Colorless solution | nih.gov |

| Solubility in Water | >40 g/100 ml (20 °C) | nih.gov |

| Primary Hazards | Oxidant, Corrosive | nih.gov |

| Stability | Thermodynamically unstable; decomposes | nih.gov |

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

Current methods for synthesizing chloric acid, while effective, often involve hazardous reagents or produce byproducts that require careful management. Future research will aim to develop more environmentally friendly and economically viable synthetic pathways. This includes exploring catalytic processes, utilizing renewable feedstocks, and minimizing waste generation. Investigating electrocatalytic or photochemical methods for generating this compound or its precursors could offer more sustainable alternatives to traditional chemical syntheses, aligning with green chemistry principles.

Elucidation of Complex Reaction Networks in Diverse Media

While the general reactivity of this compound is well-established, a deeper understanding of its reaction mechanisms under various conditions remains an active area of research. This involves studying its behavior in different solvent systems (e.g., organic solvents, ionic liquids), at varying concentrations, and in the presence of complex matrices. Detailed kinetic and mechanistic studies are needed to fully map out the intricate reaction networks, including the formation of intermediate species and the precise pathways leading to decomposition or oxidation products. Such insights are crucial for controlling its reactivity and predicting its behavior in complex chemical environments.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for simulating and predicting the behavior of molecules. Future research will increasingly leverage advanced computational techniques, such as density functional theory (DFT) and molecular dynamics simulations, to:

Model the electronic structure and bonding in this compound and its intermediates.

Predict reaction pathways, activation energies, and thermodynamic stabilities.

Design novel this compound-based reagents with tailored reactivity and selectivity.

Understand its interactions with various substrates and environmental components. These computational approaches can significantly accelerate the discovery of new reactions and applications, reducing the need for extensive experimental trial-and-error.

Environmental Remediation Strategies Leveraging this compound Reactivity

The potent oxidizing power of this compound presents opportunities for its application in environmental remediation. Research could explore its use in the oxidative degradation of recalcitrant organic pollutants in wastewater or contaminated sites. Specific areas of investigation include:

Developing controlled systems for using this compound to break down persistent organic pollutants (POPs), pharmaceuticals, or industrial dyes.

Investigating its potential in advanced oxidation processes (AOPs) for water treatment, possibly in conjunction with other oxidants or catalysts.

Studying the efficiency and selectivity of this compound in oxidizing heavy metals or reducing toxic inorganic species in contaminated water. Careful control over reaction conditions will be paramount to ensure effective pollutant breakdown while minimizing the formation of harmful disinfection byproducts.

Exploration of New Industrial Applications and Reagent Design

Beyond its established uses, there is potential for discovering novel industrial applications for this compound. This could involve its use as a catalyst in polymerization reactions, as a component in advanced materials, or in specialized electrochemical processes. Furthermore, research into designing new this compound-based reagents with enhanced stability, selectivity, or specific functionalities could unlock new synthetic methodologies. For example, developing stabilized this compound derivatives or solid-supported this compound catalysts could offer safer and more manageable alternatives for industrial applications.

Compound List

this compound (HClO₃)

Hydrothis compound (HCl)

Hydrogen chloride (HCl)

Chlorate (B79027) ion (ClO₃⁻)

Barium chlorate (Ba(ClO₃)₂)

Sulfuric acid (H₂SO₄)

Barium sulfate (B86663) (BaSO₄)

Hypochlorous acid (HClO)

Sodium chlorate (NaClO₃)

Perthis compound (HClO₄)

Chlorine (Cl₂)

Oxygen (O₂)

Chlorine dioxide (ClO₂)

Potassium chlorate (KClO₃)

Potassium sulfate (K₂SO₄)

Magnesium (Mg)

Antimony (Sb)

Bismuth (Bi)

Cadmium (Cd)

Copper (Cu)

Iron (Fe)

Nickel (Ni)

Silver (Ag)

Tin (Sn)

Zinc (Zn)

Sodium (Na)

Potassium (K)

Aluminum (Al)

Sugar (C₁₂H₂₂O₁₁)

Ammonia (NH₃)

Chlorous acid (HClO₂)

this compound chloride (Cl₂O₂)

Q & A

Q. What are the laboratory synthesis methods for chloric acid, and what factors influence their reproducibility?

this compound can be synthesized via two primary methods:

- Reaction of sulfuric acid (H2SO4) with barium chlorate (Ba(ClO3)2), followed by precipitation of barium sulfate (BaSO4) .

- Heating hypochlorous acid (HClO), which disproportionates into this compound and hydrothis compound (HCl) . Key reproducibility factors include precise temperature control, reagent purity (e.g., avoiding contaminants like hydrocarbons or metals), and adherence to stoichiometric ratios to prevent side reactions .

Q. How should researchers handle this compound to mitigate decomposition risks during experiments?

this compound decomposes explosively at concentrations >40% or when exposed to heat, light, or organic matter. Methodological precautions include:

- Storing solutions in tightly sealed, opaque containers at ≤30% concentration in a cool, well-ventilated area .

- Avoiding contact with reducing agents (e.g., metals like zinc or iron) and combustible materials (e.g., cellulose, oils) .

- Using non-sparking tools and grounding metal containers during transfers .

Q. What analytical techniques are used to determine this compound concentration, and how are interferences minimized?

Common methods include redox titration with reducing agents like zinc or ferrous sulfate (FeSO4). For example:

- Zinc powder in acidic media reduces ClO3<sup>−</sup> to Cl<sup>−</sup>, followed by argentometric titration. However, incomplete reduction due to zinc oxide formation can lead to underestimation. Adding sulfuric acid (H2SO4) during titration dissolves oxides and improves accuracy .

- Interferences from hypochlorous acid (HClO) or chlorides (Cl<sup>−</sup>) are minimized by pre-treatment with sulfamic acid or adjusting pH .

Advanced Research Questions

Q. How can discrepancies in literature-reported reduction efficiencies for this compound quantification be resolved?

Studies using zinc as a reductant report inconsistent results due to variations in particle size, acid concentration, and reaction time. Methodological reconciliation involves:

Q. What are the thermodynamic implications of this compound’s gas-phase ion energetics for computational modeling?

Experimental data from Meyer and Kass (2010) report ΔrH° = 1310 ± 14 kJ/mol for HClO3 decomposition. Theoretical models must account for:

Q. How can this compound’s oxidative properties be leveraged in novel reaction systems without compromising safety?

Advanced applications include:

- Controlled oxidation of organic substrates (e.g., lignin depolymerization) using <30% HClO3 at 0–5°C to limit exothermicity .

- In-situ generation of chlorine dioxide (ClO2) via electrochemical methods, avoiding direct handling of concentrated acid .

- Real-time monitoring with Raman spectroscopy to detect early decomposition signs .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing this compound’s reactivity data in kinetic studies?

- Use pseudo-first-order kinetics when reactant concentrations exceed HClO3 by ≥10-fold.

- Apply Arrhenius plots to derive activation energy (Ea) and pre-exponential factors .

- Report confidence intervals for rate constants to address experimental variability .

Q. How should researchers document experimental procedures to ensure reproducibility?

- Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detail reagent grades, equipment models, and reaction conditions (e.g., "Zn powder, 200 mesh, 99.9% purity") .

- Provide raw data in supplementary materials, including titration curves or spectral outputs .

Safety and Compliance

Q. What medical testing protocols are advised for accidental this compound exposure?

- Immediate decontamination with water for ≥15 minutes for skin/eye contact .

- Monitor for respiratory irritation (coughing, wheezing) and administer bronchodilators if needed .

- No specific biomarker tests exist; post-exposure evaluations should include pulmonary function tests and symptom tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。